N,N'-Bis(4-chlorobenzylidene)benzidine
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Overview
Description
(E)-1-(4-CHLOROPHENYL)-N-{4’-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-CHLOROPHENYL)-N-{4’-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE typically involves the condensation of 4-chlorobenzaldehyde with 4-chloroaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-CHLOROPHENYL)-N-{4’-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines.
Scientific Research Applications
(E)-1-(4-CHLOROPHENYL)-N-{4’-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (E)-1-(4-CHLOROPHENYL)-N-{4’-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye production.
Heparinoid: Compounds similar to heparin, found in marine organisms.
Uniqueness
(E)-1-(4-CHLOROPHENYL)-N-{4’-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE is unique due to its specific structure, which includes multiple aromatic rings and chlorine substituents. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C26H18Cl2N2 |
---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[4-[4-[(4-chlorophenyl)methylideneamino]phenyl]phenyl]methanimine |
InChI |
InChI=1S/C26H18Cl2N2/c27-23-9-1-19(2-10-23)17-29-25-13-5-21(6-14-25)22-7-15-26(16-8-22)30-18-20-3-11-24(28)12-4-20/h1-18H |
InChI Key |
ISALVHOEWQZBNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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